molecular formula C16H25N5O2 B2786639 1-(4-Methyl-6-oxo-1H-pyrimidin-2-yl)-4-piperidin-1-ylpiperidine-4-carboxamide CAS No. 1340998-09-5

1-(4-Methyl-6-oxo-1H-pyrimidin-2-yl)-4-piperidin-1-ylpiperidine-4-carboxamide

Cat. No. B2786639
CAS RN: 1340998-09-5
M. Wt: 319.409
InChI Key: CNEAIHOMMNLUOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methyl-6-oxo-1H-pyrimidin-2-yl)-4-piperidin-1-ylpiperidine-4-carboxamide, also known as MMPI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. MMPI belongs to the class of piperidine derivatives and is a potent inhibitor of metalloproteinases, which are enzymes that play a critical role in various physiological processes.

Mechanism of Action

1-(4-Methyl-6-oxo-1H-pyrimidin-2-yl)-4-piperidin-1-ylpiperidine-4-carboxamide exerts its pharmacological effects by inhibiting the activity of metalloproteinases, which are enzymes that play a critical role in various physiological processes, including tissue remodeling, cell migration, and angiogenesis. By inhibiting the activity of these enzymes, 1-(4-Methyl-6-oxo-1H-pyrimidin-2-yl)-4-piperidin-1-ylpiperidine-4-carboxamide can prevent the growth and spread of cancer cells and reduce inflammation in various tissues.
Biochemical and Physiological Effects:
1-(4-Methyl-6-oxo-1H-pyrimidin-2-yl)-4-piperidin-1-ylpiperidine-4-carboxamide has been shown to have various biochemical and physiological effects in preclinical studies. For example, 1-(4-Methyl-6-oxo-1H-pyrimidin-2-yl)-4-piperidin-1-ylpiperidine-4-carboxamide has been shown to reduce the expression of various pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, which are involved in the pathogenesis of inflammatory diseases. 1-(4-Methyl-6-oxo-1H-pyrimidin-2-yl)-4-piperidin-1-ylpiperidine-4-carboxamide has also been shown to inhibit the activity of angiogenic factors, such as VEGF and FGF-2, which are involved in tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(4-Methyl-6-oxo-1H-pyrimidin-2-yl)-4-piperidin-1-ylpiperidine-4-carboxamide in lab experiments is its high specificity for metalloproteinases, which makes it a potent inhibitor of these enzymes. However, one of the limitations of using 1-(4-Methyl-6-oxo-1H-pyrimidin-2-yl)-4-piperidin-1-ylpiperidine-4-carboxamide is its low solubility in water, which can make it challenging to administer in vivo. Additionally, 1-(4-Methyl-6-oxo-1H-pyrimidin-2-yl)-4-piperidin-1-ylpiperidine-4-carboxamide has been shown to have poor bioavailability, which can limit its effectiveness in some applications.

Future Directions

There are several future directions for research on 1-(4-Methyl-6-oxo-1H-pyrimidin-2-yl)-4-piperidin-1-ylpiperidine-4-carboxamide. One area of research is the development of more potent and selective inhibitors of metalloproteinases, which could have significant applications in cancer treatment and other diseases. Another area of research is the development of new formulations of 1-(4-Methyl-6-oxo-1H-pyrimidin-2-yl)-4-piperidin-1-ylpiperidine-4-carboxamide that could improve its bioavailability and solubility, making it more effective in vivo. Additionally, further studies are needed to investigate the potential applications of 1-(4-Methyl-6-oxo-1H-pyrimidin-2-yl)-4-piperidin-1-ylpiperidine-4-carboxamide in other disease areas, such as cardiovascular disease and neurodegenerative diseases.

Synthesis Methods

The synthesis of 1-(4-Methyl-6-oxo-1H-pyrimidin-2-yl)-4-piperidin-1-ylpiperidine-4-carboxamide involves several steps, including the reaction of 4-methyl-6-oxo-1H-pyrimidine-2-carboxylic acid with piperidine-4-carboxylic acid, followed by the addition of 1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)piperidine-4-carboxamide. The final product is obtained by the addition of 4-piperidin-1-ylpiperidine-4-carboxylic acid.

Scientific Research Applications

1-(4-Methyl-6-oxo-1H-pyrimidin-2-yl)-4-piperidin-1-ylpiperidine-4-carboxamide has been extensively studied for its potential applications in medical research. One of the primary areas of research is cancer treatment, where 1-(4-Methyl-6-oxo-1H-pyrimidin-2-yl)-4-piperidin-1-ylpiperidine-4-carboxamide has been shown to inhibit the growth and metastasis of various types of cancer cells, including breast, prostate, and lung cancer. 1-(4-Methyl-6-oxo-1H-pyrimidin-2-yl)-4-piperidin-1-ylpiperidine-4-carboxamide has also been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and osteoarthritis.

properties

IUPAC Name

1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)-4-piperidin-1-ylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N5O2/c1-12-11-13(22)19-15(18-12)20-9-5-16(6-10-20,14(17)23)21-7-3-2-4-8-21/h11H,2-10H2,1H3,(H2,17,23)(H,18,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNEAIHOMMNLUOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)N2CCC(CC2)(C(=O)N)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methyl-6-oxo-1H-pyrimidin-2-yl)-4-piperidin-1-ylpiperidine-4-carboxamide

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